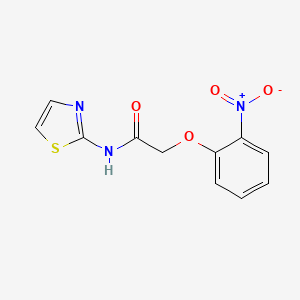

![molecular formula C15H15N3O B5510027 N-(10,11-二氢-5H-二苯并[b,f]氮杂䓬-5-基)脲](/img/structure/B5510027.png)

N-(10,11-二氢-5H-二苯并[b,f]氮杂䓬-5-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)urea and related compounds involves various strategies. Hunziker, Fischer, and Schmutz (1967) reported the preparation of 11-Amino-5H-dibenzo[b,e]-1, 4-diazepines, which share structural similarities, using aminolysis, Bischler-Napieralski type cyclodehydration, and cyclodehydration by various condensing agents (Hunziker, Fischer, & Schmutz, 1967). Additionally, an efficient method for assembling novel and diversified benzo-fused N-heterocycles, including dibenzo[b,f]azepin-10(11H)-ones, mediated by biomass-derived materials, was established by Zhang et al. (2015), showcasing an innovative approach to synthesizing such compounds (Zhang et al., 2015).

Molecular Structure Analysis

The molecular structure of N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)urea is characterized by its complex tricyclic system. Song et al. (2008) detailed the crystal structure of a similar compound, highlighting the planarity of the urea scaffold due to intramolecular N–H···O hydrogen bonding and the presence of intermolecular π–π stacking interactions (Song, Tan, & Wang, 2008).

Chemical Reactions and Properties

The reactivity and conformation of dibenzo[b,f]phosphepin derivatives, which are phosphorus analogues of N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)urea, have been studied. Segall, Shirin, and Granoth (1980) provided insights into the nucleophilic substitution at tetrahedral phosphorus and the conformational analysis based on NMR data, shedding light on the chemical behavior of structurally related compounds (Segall, Shirin, & Granoth, 1980).

科学研究应用

催化反应和合成

其科学应用之一涉及与环亚胺二苯并[b,f][1,4]恶杂䓬的催化不对称加氢-Reformatsky反应,从而合成手性衍生物。该反应展示了该化合物在有机合成中的效用,在温和条件下提供高收率和对映选择性 (De Munck et al., 2017).

神经保护作用

对N-(10,11-二氢-5H-二苯并[b,f]氮杂䓬-5-基)脲衍生物的研究揭示了它们在神经保护方面的潜力。具体而言,研究表明这些化合物对血管性认知障碍具有保护作用,突出了它们作为组蛋白脱乙酰酶抑制剂的作用,这种抑制剂可以改善脑血流和认知功能 (Kaur et al., 2019).

材料化学

该化合物还在材料化学中找到了应用,例如在杂环新合成途径的开发中。例如,涉及使用分子内Heck反应合成中环杂环的策略展示了其在有效创建复杂有机结构方面的相关性 (Arnold et al., 2004).

化学结构和分析

已经进行了包括晶体学分析在内的化学结构深入研究,以了解N-(10,11-二氢-5H-二苯并[b,f]氮杂䓬-5-基)脲衍生物的分子构型和相互作用。此类研究有助于详细了解其物理和化学性质,为其在制药和材料科学中的进一步应用奠定了基础 (Eberlin et al., 2013).

属性

IUPAC Name |

5,6-dihydrobenzo[b][1]benzazepin-11-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c16-15(19)17-18-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)18/h1-8H,9-10H2,(H3,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBCEVGALZUTOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C3=CC=CC=C31)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(3-bromobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5509954.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B5509962.png)

![2-chloro-5-{5-[(3-methyl-5-oxo-4(5H)-isoxazolylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5509967.png)

![2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5509970.png)

![(4S*)-1-[(4'-fluorobiphenyl-4-yl)carbonyl]-3,3,4-trimethylpiperidin-4-ol](/img/structure/B5509977.png)

![2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5510009.png)

![3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5510018.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2,5-dimethylbenzamide](/img/structure/B5510022.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B5510026.png)

![3-(4-morpholinylmethyl)-2-phenylimidazo[2,1-a]isoquinoline](/img/structure/B5510039.png)